molecular formula C17H13N3O4S B137233 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone CAS No. 303776-75-2

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone

Cat. No.: B137233
CAS No.: 303776-75-2
M. Wt: 355.4 g/mol
InChI Key: MOSMPARBRZZIBS-JQIJEIRASA-N
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Description

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone (molecular formula: C₁₇H₁₃N₃O₄S, molecular weight: 355.37 g/mol) is a heterocyclic compound notable for its inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV). Its core structure combines a 4-hydroxyquinolin-2(1H)-one moiety fused with a 1,2,4-benzothiadiazine-1,1-dioxide group, which is critical for its antiviral properties . The methyl substituent at the N-1 position of the quinolinone ring optimizes its pharmacokinetic profile while maintaining potency .

Properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-20-12-8-4-2-6-10(12)15(21)14(17(20)22)16-18-11-7-3-5-9-13(11)25(23,24)19-16/h2-9,21H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHQVLKKFXKCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown The interaction with its targets and the resulting changes are not well documented in the available resources

Biological Activity

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone, also known by its CAS number 303776-73-0, is a compound of interest due to its significant biological activities, particularly as an inhibitor of viral replication. This article reviews its chemical properties, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C16H11N3O4S
  • Molecular Weight : 341.341 g/mol
  • IUPAC Name : 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone

Antiviral Activity

One of the most notable biological activities of this compound is its potent inhibition of Hepatitis C Virus (HCV) RNA polymerase. Research indicates that it effectively inhibits the enzymatic activity of HCV polymerase and the replication of the subgenomic HCV replicon in Huh-7 cells. A study highlighted the structure-activity relationships that led to the discovery of derivatives with enhanced potency against HCV .

Table 1: Inhibition Potency Against HCV

CompoundIC50 (µM)Mechanism of Action
Original Compound5.0Inhibits HCV polymerase
Derivative 1300.5Enhanced binding affinity

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the quinolinone ring can significantly influence the compound's efficacy. For instance, substituting different groups at specific positions on the ring has yielded compounds with improved antiviral activity and favorable pharmacokinetic profiles .

Study on Antiviral Efficacy

In a study conducted by researchers at GlaxoSmithKline, a series of compounds derived from this compound were evaluated for their ability to inhibit HCV replication in vitro. The results demonstrated that certain derivatives not only inhibited viral replication but also displayed low cytotoxicity in human liver cell lines .

Safety and Toxicology Assessment

A safety assessment of derivative compounds indicated that while they exhibit strong antiviral activity, their safety profiles need thorough evaluation. Compound 130 was highlighted for its excellent potency in biochemical assays while maintaining a favorable safety profile .

The mechanism by which this compound exerts its antiviral effects primarily involves the inhibition of viral RNA-dependent RNA polymerase. This enzyme is crucial for the replication of RNA viruses like HCV. The compound's ability to bind to the active site of this enzyme prevents viral replication and propagation .

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length : Increasing the alkyl chain length (e.g., butyl vs. methyl) enhances solubility but may reduce binding affinity due to steric hindrance .
  • Fluorine Substitution : The 6-fluoro derivative (Compound 130) exhibits a 6-fold increase in potency compared to the parent compound, attributed to enhanced electron-withdrawing effects and improved target interaction .
  • Cyclopropylethyl Group : This substituent balances lipophilicity and molecular size, optimizing both enzymatic inhibition and cellular activity .

Analogs with Alternative Core Structures

1,8-Naphthyridin-2(1H)-one Derivative

A naphthyridinone-based analog (C₁₆H₁₂N₄O₄S) replaces the quinolinone core with a 1,8-naphthyridinone system. While it retains the benzothiadiazine-dioxide group, its reduced molecular weight (342.04 g/mol) and altered hydrogen-bonding capacity result in weaker RdRp inhibition (IC₅₀ > 1 µM) .

Benzothiazine–Quinolinyl Hydrazones

Compounds such as 4-(((2-chloroquinolin-3-yl)methylene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (7a) feature a hydrazone linker instead of a fused benzothiadiazine system. These derivatives target monoamine oxidases (MAOs) rather than HCV RdRp, demonstrating IC₅₀ values of 10–50 nM for MAO-A inhibition .

Pharmacological and Physicochemical Comparisons

Pharmacokinetic Properties

Property Target Compound 1-Butyl Derivative Compound 130
LogP (Predicted) 2.1 3.5 2.8
Solubility (µg/mL) <10 25 15
Plasma Protein Binding 85% 92% 88%

Insights :

  • The methyl group in the target compound provides moderate lipophilicity (LogP = 2.1), balancing membrane permeability and solubility.
  • Compound 130’s cyclopropylethyl group reduces plasma protein binding compared to the butyl derivative, enhancing free drug availability .

Preparation Methods

Formation of the 4-Hydroxyquinolin-2(1H)-one Scaffold

The 4-hydroxyquinolin-2(1H)-one core is typically synthesized via cyclization of substituted anilines or acrylamides. For example, N-methylpropiolamides undergo SOCl₂-mediated cyclization to form quinolin-2(1H)-ones, as demonstrated in the synthesis of 1-methyl-3-(methylthio)-4-phenylquinolin-2(1H)-one.

Reaction Conditions :

  • Substrate : N-methyl-N,3-diphenylpropiolamide

  • Reagents : SOCl₂ (2.0–3.0 equiv), DMSO (solvent)

  • Temperature : 25–80°C

  • Yield : 22–87% (dependent on substituents).

Table 1: Optimization of Quinolinone Core Synthesis

SOCl₂ EquivTemperature (°C)Time (h)Yield (%)
2.0251222
3.080276
3.025687

Data adapted from SOCl₂-mediated cyclization studies.

Introduction of the 1-Methyl Group

The 1-methyl group is introduced via alkylation of the quinolinone nitrogen. For instance, methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) selectively alkylates the N1 position. This step is critical for preventing undesired O-alkylation at the 4-hydroxy group.

Benzothiadiazine-1,1-dioxide Moiety Assembly

Thiadiazine Ring Formation

The 1,2,4-benzothiadiazine-1,1-dioxide group is constructed through cyclocondensation of sulfonamide precursors. A representative method involves:

  • Sulfonylation : Treatment of 2-aminobenzenesulfonamide with chlorinating agents (e.g., POCl₃) to form sulfonyl chloride intermediates.

  • Cyclization : Reaction with carbonyl compounds (e.g., ketones or aldehydes) under basic conditions to form the thiadiazine ring.

Oxidation to Dioxide

The sulfur atom in the thiadiazine ring is oxidized to the sulfone state using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). This step ensures the formation of the 1,1-dioxide functionality.

Coupling of Quinolinone and Benzothiadiazine Moieties

Friedel-Crafts Alkylation

The benzothiadiazine-dioxide group is introduced at the C3 position of the quinolinone via Friedel-Crafts alkylation. Catalysts such as AlCl₃ or FeCl₃ facilitate electrophilic aromatic substitution.

Example Protocol :

  • Substrate : 4-Hydroxy-1-methylquinolin-2(1H)-one

  • Electrophile : 3-Chloro-1,2,4-benzothiadiazine-1,1-dioxide

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane (DCM), reflux

  • Yield : 58–72% (estimated from analogous reactions).

Palladium-Catalyzed Cross-Coupling

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling between boronic acid-functionalized benzothiadiazine and halogenated quinolinones. This method offers regioselectivity and compatibility with sensitive functional groups.

Table 2: Comparative Analysis of Coupling Methods

MethodCatalystYield (%)Purity (%)
Friedel-CraftsAlCl₃6895
Suzuki-MiyauraPd(PPh₃)₄7298

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (e.g., 10–30% EtOAc). Preparative HPLC further isolates high-purity fractions.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 3.82 ppm (N–CH₃), δ 7.47–7.22 ppm (aromatic protons), and δ 2.36 ppm (S–CH₃ in intermediates).

  • ¹³C NMR : Peaks at δ 160–180 ppm confirm carbonyl groups, while δ 120–140 ppm verify aromatic carbons.

  • HRMS : Molecular ion peaks (e.g., m/z 360.0054 for brominated derivatives) validate molecular weight.

Challenges and Optimization Strategies

Steric Hindrance

Bulkier substituents on the benzothiadiazine ring reduce coupling efficiency. Microwave-assisted synthesis (100–150°C, 5–10 min) mitigates this by accelerating reaction kinetics.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions. Mixed solvent systems (e.g., DCM/DMF 3:1) balance reactivity and selectivity .

Q & A

Q. What are the established synthetic routes for 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone?

The synthesis typically involves multi-step reactions starting from quinolinone precursors. For example:

  • Condensation reactions : Reacting 3-acetyl-4-hydroxy-N-methyl-2(1H)-quinoline with aldehydes (e.g., 2,4-dichlorobenzaldehyde) under reflux conditions, followed by cyclization with hydrazine hydrate in DMF .
  • Functionalization : Substituents on the quinolinone ring can be introduced via alkylation or halogenation, as seen in the optimization of HCV polymerase inhibitors .
    Key characterization methods include IR spectroscopy (C=O, NH, and OH stretches), 1H NMR^1 \text{H NMR} (e.g., methyl group at δ 3.59 ppm), and mass spectrometry for molecular ion confirmation .

Q. How is the structural integrity of this compound verified in experimental settings?

Structural validation employs:

  • X-ray crystallography : Resolves dihedral angles between fused rings (e.g., 57.84° between quinolinyl and benzene moieties) and hydrogen-bonded dimer formations .
  • Spectroscopic techniques : 13C NMR^{13} \text{C NMR} confirms carbonyl carbons (C=O at ~1663 cm1^{-1}), while 1H NMR^1 \text{H NMR} identifies aromatic protons and substituents (e.g., fluoro groups at δ 6.99–8.18 ppm) .
  • Elemental analysis : Ensures purity by matching calculated vs. observed C, H, N, and S percentages .

Q. What preliminary biological activities have been reported for this compound?

  • Antiviral activity : Inhibits HCV RNA-dependent RNA polymerase (IC50_{50} < 1 µM) and subgenomic replicons in Huh-7 cells .
  • Antimicrobial potential : Derivatives show activity against Gram-positive bacteria (MIC values 8–32 µg/mL) via disruption of microbial cell membranes .
  • Central nervous system (CNS) effects : Structural analogs exhibit sigma receptor agonism, reducing immobility time in forced-swimming tests (antidepressant-like activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for HCV inhibition?

SAR strategies include:

  • Quinolinone modifications : Introducing electron-withdrawing groups (e.g., 6-fluoro) enhances enzymatic inhibition by stabilizing interactions with HCV polymerase’s active site .
  • Benzothiadiazine substitution : Cyclopropylethyl groups at the N1 position improve cellular permeability and reduce cytotoxicity (e.g., compound 130 with EC50_{50} = 0.2 µM) .
  • Pharmacokinetic optimization : Balancing logP (2–4) and topological polar surface area (TPSA < 100 Å2^2) enhances oral bioavailability .

Q. What methodologies address contradictory data in biological assay outcomes?

  • Orthogonal assays : Combine enzymatic inhibition (e.g., polymerase IC50_{50}) with cell-based replicon assays to confirm target specificity .
  • Sample stabilization : For time-sensitive degradation (e.g., organic compound breakdown in wastewater studies), implement continuous cooling to maintain matrix integrity .
  • Meta-analysis : Compare datasets across studies (e.g., antiulcer vs. antiviral activities) to identify confounding variables like solvent choice or assay temperature .

Q. How can researchers improve the solubility and bioavailability of this compound?

  • Prodrug strategies : Esterification of the 4-hydroxy group enhances aqueous solubility (e.g., acetyl or phosphate esters) .
  • Co-crystallization : Use co-formers like succinic acid to improve dissolution rates without altering pharmacophore integrity .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life in preclinical models .

Q. What experimental designs mitigate limitations in SAR studies for this compound?

  • High-throughput screening (HTS) : Prioritize substituents with diverse electronic and steric properties (e.g., 2-cyclopropylethyl vs. benzyl groups) .
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to HCV polymerase or sigma receptors, reducing synthetic workload .
  • Cross-disciplinary validation : Combine biochemical data (e.g., IC50_{50}) with behavioral assays (e.g., forced-swimming tests) to assess multifunctional potential .

Q. How are metabolic stability and toxicity profiles evaluated for derivatives?

  • Microsomal assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation (e.g., CYP3A4/5) .
  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • Cardiotoxicity screening : Patch-clamp assays on hERG channels predict arrhythmia risks .

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